molecular formula C7H12N4 B3029536 4-(4H-1,2,4-Triazol-4-YL)piperidine CAS No. 690261-92-8

4-(4H-1,2,4-Triazol-4-YL)piperidine

Cat. No.: B3029536
CAS No.: 690261-92-8
M. Wt: 152.20
InChI Key: OQHDZWPNEOFLCW-UHFFFAOYSA-N
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Description

4-(4H-1,2,4-Triazol-4-YL)piperidine is a useful research compound. Its molecular formula is C7H12N4 and its molecular weight is 152.20. The purity is usually 95%.
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Scientific Research Applications

  • Antimicrobial Activity :

    • Derivatives of 4-(4H-1,2,4-Triazol-4-yl)piperidine, specifically 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine rings, have been synthesized and shown to exhibit strong antimicrobial activity. A study on the structure–activity relationship of these compounds further underscores their antimicrobial effect (Krolenko, Vlasov, & Zhuravel, 2016).
  • Antifungal Agents :

    • A series of 1,2,4-triazines possessing 1,2,3-triazole and piperidine rings were synthesized and showed significant antifungal activity, particularly against strains like Candida albicans, Aspergillus niger, and Cryptococcus neoformans. The structure-activity relationship (SAR) for these compounds was developed by comparing their minimal inhibitory concentration (MIC) values with standard antifungal agents (Sangshetti & Shinde, 2010).
  • Synthesis and Structural Analysis :

    • The synthesis and structural characterization of biologically active derivatives of 1,2,4-triazoles have been explored. For example, the compound 3-(4-fluoro-3-phenoxyphenyl)-1-(piperidin-1-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione and similar structures show the presence of various intermolecular interactions, which are crucial for their biological activity. Computational procedures like PIXEL and Hirshfeld analysis were used to evaluate these interactions (Shukla, Mohan, Vishalakshi, & Chopra, 2017).
  • Inhibition of Corrosion :

    • Piperidine derivatives have been synthesized and studied for their inhibiting effect on the corrosion of brass in natural seawater. The presence of these compounds suppresses both anodic and cathodic corrosion processes, with their effectiveness increasing with higher concentrations. This research illustrates the potential of piperidine derivatives in corrosion inhibition (Raj & Rajendran, 2013).
  • Enzyme Inhibition Properties :

    • Piperidine-based derivatives have been synthesized and their enzyme inhibition properties explored. For instance, certain compounds were found to be effective acetylcholinesterase (AChE) and α-glucosidase inhibitors, which are relevant in the treatment of conditions like Alzheimer’s disease and diabetes mellitus (Asif et al., 2022).

Safety and Hazards

The safety information for “4-(4H-1,2,4-Triazol-4-YL)piperidine” indicates that it is harmful if swallowed (Hazard Statement H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

4-(1,2,4-triazol-4-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-3-8-4-2-7(1)11-5-9-10-6-11/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHDZWPNEOFLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20666283
Record name 4-(4H-1,2,4-Triazol-4-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20666283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690261-92-8
Record name 4-(4H-1,2,4-Triazol-4-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20666283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4H-1,2,4-Triazol-4-yl)piperidine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4H-1,2,4-Triazol-4-YL)piperidine
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